3-methoxy-N-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine
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Overview
Description
3-methoxy-N-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrazine ring substituted with methoxy and methyl groups, a piperidine ring, and a methoxypyrimidine moiety, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of new compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]methyl]-N-methylpyrazin-2-amine
- 3-Methoxy-N-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]-N-methylpyrazin-2-amine
Uniqueness
3-methoxy-N-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine is unique due to the presence of both methoxy and methyl groups on the pyrazine ring, as well as the methoxypyrimidine moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-methoxy-N-[[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl]-N-methylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-22(15-16(25-3)19-9-8-18-15)12-13-5-10-23(11-6-13)17-20-7-4-14(21-17)24-2/h4,7-9,13H,5-6,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATHSYKTGLINKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC=CC(=N2)OC)C3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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